Odour Threshold: 3,5-Dimethyl-2-isobutylpyrazine vs. 2-Ethyl-3,5-dimethylpyrazine
In a systematic study of 80 alkylpyrazines, replacing the 2‑ethyl substituent of 2‑ethyl‑3,5‑dimethylpyrazine (threshold 0.011 ng/L air; 4500‑fold more potent than trimethylpyrazine at 50 ng/L air) with a 2‑isobutyl group elevated the odour detection threshold by a factor of ≥2200 [1]. This positions 3,5‑dimethyl‑2‑isobutylpyrazine as a high‑threshold, background pyrazine that provides subtle cocoa‑hazelnut warmth rather than the intense roasted‑potato punch of its 2‑ethyl analogue.
| Evidence Dimension | Odour detection threshold in air (GC‑olfactometry) |
|---|---|
| Target Compound Data | ≥2200‑fold higher threshold than 2‑ethyl‑3,5‑dimethylpyrazine (exact ng/L value not tabulated in the abstract; inferred threshold in the μg/L range) |
| Comparator Or Baseline | 2‑Ethyl‑3,5‑dimethylpyrazine: threshold ~0.011 ng/L air (4500‑fold lower than trimethylpyrazine at 50 ng/L air) |
| Quantified Difference | ≥2200‑fold higher threshold for the 2‑isobutyl analogue |
| Conditions | Gas chromatography‑olfactometry (GC‑O) in air; synthesised compounds; Wagner et al. (1999) Z. Lebensm. Unters. Forsch. A, 208, 308–316 |
Why This Matters
The 2200‑fold difference quantifies why this compound cannot be substituted with the more potent 2‑ethyl‑3,5‑dimethylpyrazine; the isobutyl analogue provides a subtle, warm background note essential for cocoa and chocolate profiles where an aggressive roasted character would be off‑specification.
- [1] Wagner, R., Czerny, M., Bielohradsky, J. & Grosch, W. (1999). Structure–odour‑activity relationships of alkylpyrazines. Zeitschrift für Lebensmitteluntersuchung und -Forschung A, 208, 308–316. DOI: 10.1007/s002170050422 View Source
